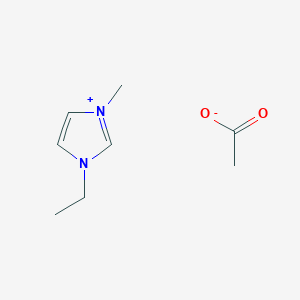

1-Ethyl-3-methylimidazolium acetate

Overview

Description

1-Ethyl-3-methylimidazolium acetate (EMIM Acetate) is an ionic liquid (IL) that has been widely studied in recent years due to its unique properties and potential applications. EMIM Acetate is a colorless, volatile liquid with a melting point of −51.8 °C and a boiling point of 109.2 °C. It has a low vapor pressure, high thermal stability, and a wide liquid range. EMIM Acetate has the ability to dissolve a variety of organic and inorganic compounds, making it a promising solvent for a variety of applications.

Scientific Research Applications

Organocatalyst in Chemical Reactions

1-Ethyl-3-methylimidazolium acetate has been identified as a highly effective organocatalyst. For instance, it's used in the solvent-free cyanosilylation of carbonyl compounds, demonstrating high turnover frequency values and broad tolerance of various carbonyl compounds (Ullah et al., 2017). Moreover, it acts as a catalyst in benzoin condensation, hydroacylation, and alcohol oxidation (Kelemen et al., 2011).

Polymerization of Epoxy Resins

The compound plays a significant role in the polymerization of epoxy resins. Its interaction with diglycidyl ether of bisphenol A (DGEBA) has been studied, revealing insights into the mechanism of ionic liquids in initiating polymerization (Binks et al., 2018).

Molecular Mobility Studies

Nuclear magnetic resonance (NMR) relaxation studies of this compound have been conducted to understand the molecular mobility of counterion functional groups in this ionic liquid (Matveev et al., 2013).

Formation of Ionic Co-crystals

This compound is used as a crystallization agent to form ionic co-crystals with amphoteric azoles, which are model compounds for active pharmaceutical ingredients (Titi et al., 2017).

Solvent for Peptide Ligation

It serves as an alternative solvent for native chemical ligation of peptide fragments, enhancing both the yield and rate of ligation reactions (Kühl et al., 2014).

Interaction with Cellulose

The ionic liquid has been shown to interact with cellulose, leading to its acetylation. This interaction is critical in understanding its utility in industrial-scale biomass processing and biofuel production (Karatzos et al., 2012).

Coagulation of Biomaterials

The chemisorption of carbon dioxide by this compound provides a method to coagulate chitin and cellulose without using high-boiling antisolvents, offering an energy-efficient approach for recycling the ionic liquid (Barber et al., 2013).

Toxicity and Environmental Impact

With its increasing industrial utilization, understanding its toxicity and environmental impact has become critical. Current research suggests it to be a relatively safe choice for industrial applications, but comprehensive toxicity information is still required (Ostadjoo et al., 2018).

Synthesis and Solubility Enhancement

This compound has been synthesized using novel methods, and its use as a solvent for recrystallizing insensitive high explosives like TATB is noted, enhancing the purity and stability of such compounds (Zhu et al., 2012).

Ionic Liquid Structure in Confined Spaces

Its liquid structure when confined between surfaces has been investigated, providing valuable insights for designing ionic liquid architectures for specific applications (Hayes et al., 2009).

Gas Sorption

The ionic liquid's ability to remove SO2 and NO2 under atmospheric conditions has been evaluated, showing its potential as a green solvent for environmental applications (Severa et al., 2018).

Synthesis of Nanosheet-Constructed Particles

It has been used in the green synthesis of nanosheet-constructed Pd particles, showing promise for applications in the fuel-cell area due to their superior electrocatalytic performance (Zhang et al., 2015).

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium acetate, also known as [Emim][Ac], primarily targets carbonyl compounds . It acts as a robust organocatalyst for the solvent-free cyanosilylation of these compounds with trimethylsilyl cyanide (TMSCN) . Another significant target of [Emim][Ac] is cellulose , where it serves as a cellulosic solvent .

Mode of Action

[Emim][Ac] interacts with its targets through a process known as cyanosilylation . In this process, [Emim][Ac] facilitates the addition of TMSCN to carbonyl compounds under mild reaction conditions . When interacting with cellulose, [Emim][Ac] acts as a solvent, dissolving the cellulose and enabling its conversion into other compounds .

Biochemical Pathways

The primary biochemical pathway affected by [Emim][Ac] is the cyanosilylation of carbonyl compounds . This process results in the formation of cyanohydrins, which are key synthetic intermediates that can be further converted into valuable organic compounds . In the case of cellulose, [Emim][Ac] enables its conversion into glucose via enzymatic saccharification .

Result of Action

The action of [Emim][Ac] on carbonyl compounds results in the formation of cyanohydrins . These compounds are valuable synthetic intermediates that can be further converted into various organic compounds . When [Emim][Ac] acts on cellulose, it results in the formation of glucose via enzymatic saccharification .

Action Environment

The action of [Emim][Ac] can be influenced by environmental factors. For instance, the cyanosilylation process can be carried out under mild reaction conditions . Additionally, the dissolution of cellulose by [Emim][Ac] can be influenced by the presence of inorganic salts

Safety and Hazards

Future Directions

1-Ethyl-3-methylimidazolium acetate has been introduced as a robust organocatalyst for solvent-free cyanosilylation of carbonyl compounds with TMSCN . This presents a promising future direction for the use of this ionic liquid in organocatalyzed transformations . Other potential applications include its use in the formulation of oil microemulsions for drug delivery across the skin barrier , and in the pretreatment of sugarcane bagasse to form glucose via enzymatic saccharification .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium acetate exhibits strong hydrogen bonding basicity . This property allows it to coordinate with the hydroxyl and amino groups of biomolecules, promoting hydrogen bonding in bifunctional activation of substrates . This interaction significantly influences the biochemical reactions involving these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. Studies have shown that it can influence the growth of certain bacterial species such as Clostridium sp. and Pseudomonas putida .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its strong hydrogen bonding basicity . It can coordinate with the hydroxyl and amino groups of biomolecules, leading to bifunctional activation of substrates . This interaction can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed in its solvation properties . It exhibits distinct solvation behavior with the occurrence of well-pronounced solvation shells whose composition significantly depends on the charge of the solute .

Metabolic Pathways

Its strong hydrogen bonding basicity suggests that it may interact with enzymes or cofactors involved in various metabolic processes .

Transport and Distribution

Its solvation properties suggest that it may interact with various transporters or binding proteins .

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H4O2/c1-3-8-5-4-7(2)6-8;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYUIMLQTKODPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041179 | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-17-4 | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

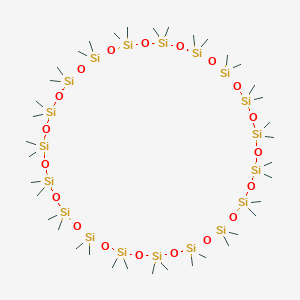

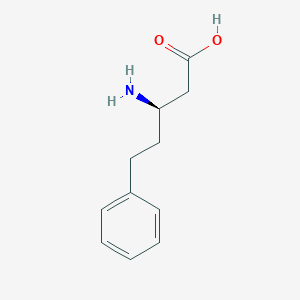

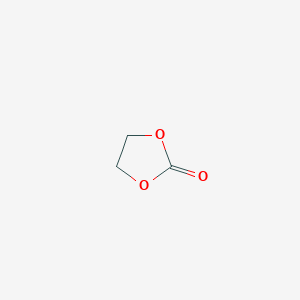

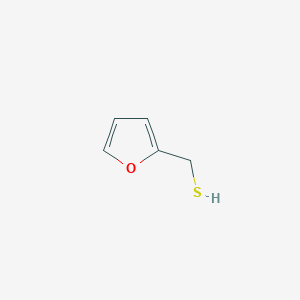

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [Emim][OAc] effectively dissolves lignocellulosic biomass by disrupting the hydrogen bonding network within the plant cell wall. This occurs through the interaction of the acetate anions with the hydroxyl groups of cellulose and hemicellulose, and to a lesser extent, with lignin. [] The cation, while less involved in direct interaction with the biomass components, contributes to the overall solvation process. []

A: Pretreatment with [Emim][OAc] can significantly enhance the enzymatic hydrolysis of lignocellulosic biomass, leading to increased sugar yields. [, , ] This is attributed to the disruption of the crystalline structure of cellulose, reduction in lignin content, and increased accessibility of enzymes to the polysaccharide chains. [, , ]

A: Yes, residual [Emim][OAc] can inhibit the growth and fermentation activity of microorganisms, such as Saccharomyces cerevisiae, commonly used in ethanol production. [, ] Studies have shown that [Emim][OAc] concentrations above 0.1 g/L can negatively impact ethanol fermentation. []

ANone: The molecular formula of [Emim][OAc] is C8H14N2O2, and its molecular weight is 170.21 g/mol.

A: Various spectroscopic techniques are employed to study the structure and properties of [Emim][OAc], including Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD). [, , , , ]

A: Water can significantly influence the properties of [Emim][OAc], such as viscosity, conductivity, and hydrogen bonding interactions. [, , ] The presence of water can disrupt the hydrogen bond network within the IL, leading to changes in its solvation ability and other physicochemical properties. [, , ]

A: [Emim][OAc] exhibits relatively lower thermal stability compared to some other ILs. [] Its thermal decomposition mainly proceeds through an SN2 nucleophilic substitution reaction, primarily at the imidazolium methyl substituent. [] This relatively low thermal stability has implications for its use in high-temperature applications.

A: Yes, [Emim][OAc] can function as a catalyst in various chemical reactions, including transesterification, condensation, and biomass conversion processes. [, , ]

A: [Emim][OAc] catalyzes the transesterification of glycerol with diethyl carbonate to produce glycerol carbonate. [] The acetate anion plays a crucial role in activating glycerol through hydrogen bonding interactions, while the imidazolium cation can interact with diethyl carbonate, facilitating the reaction. []

A: Computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into the structure, interactions, and dynamics of [Emim][OAc] at the molecular level. [, , , ]

A: MD simulations can provide information on the solvation behavior, hydrogen bonding interactions, diffusion coefficients, and other dynamic properties of [Emim][OAc] in various environments. [, , , ] This information is valuable for understanding its behavior as a solvent and reaction medium.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

![[6]-Gingerol](/img/structure/B133885.png)